2-fluorobut-3-en-1-ol
Description
2-Fluorobut-3-en-1-ol (C₄H₇FO) is a fluorinated allylic alcohol characterized by a hydroxyl group at position 1, a double bond between carbons 3 and 4, and a fluorine substituent at position 2. This compound has garnered attention in organic synthesis, particularly in stereoselective cyclization reactions. For instance, it serves as a substrate in InCl₃-catalyzed Prins cyclizations with aldehydes, yielding 4-chloro-5-fluoropyrans with high diastereoselectivity and axial fluorine orientation . Its molecular weight is approximately 90.1 g/mol (calculated from formula C₄H₇FO), though a conflicting value of 247.14 g/mol is reported in a catalog, likely due to a data entry error .
Properties
CAS No. |
151021-54-4 |
|---|---|
Molecular Formula |
C4H7FO |
Molecular Weight |
90.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of butenyl alcohol derivatives. For instance, a phase transfer catalyzed fluorination can be employed, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom into the butenyl alcohol precursor . The reaction typically occurs under mild conditions, ensuring high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be explored to achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-fluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenyl chain can be reduced to form saturated fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobutanal or 2-fluorobutanoic acid.
Reduction: Formation of 2-fluorobutan-1-ol.
Substitution: Formation of various substituted fluorobutyl derivatives.
Scientific Research Applications
2-fluorobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-fluorobut-3-en-1-ol exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Fluorobut-3-en-1-ol
Structural Differences :
- The fluorine atom is at position 3 instead of 2, altering electronic and steric effects.
- SMILES:
C=C(CCO)Fvs. 2-fluorobut-3-en-1-ol’sCC(C=C)FCO(inferred).
Physicochemical Properties :
Reactivity :
- No reported use in Prins cyclizations.
(E)-3-Phenylbut-2-en-1-ol
Structural Differences :
Unfluorinated Allylic Alcohols (e.g., But-3-en-1-ol)
Reactivity Contrasts :
- Absence of fluorine reduces electronegativity and eliminates halogen-specific interactions (e.g., hydrogen bonding with catalysts).
- In Prins cyclizations, unfluorinated analogs may yield pyrans without axial substituent preferences, leading to lower diastereoselectivity .
Data Tables
Table 1: Molecular Properties of Selected Compounds
Discussion of Contradictions and Limitations
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